molecular formula C19H30N4O B6805538 N-(azepan-4-yl)-2-methyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

N-(azepan-4-yl)-2-methyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B6805538
M. Wt: 330.5 g/mol
InChI Key: TTZIWILQGJELQW-UHFFFAOYSA-N
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Description

N-(azepan-4-yl)-2-methyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Properties

IUPAC Name

N-(azepan-4-yl)-2-methyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O/c1-15-18(8-5-12-21-15)19(24)23(14-16-6-2-3-11-22-16)17-7-4-10-20-13-9-17/h2-3,6,11,15,17-18,20-21H,4-5,7-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZIWILQGJELQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)N(CC2=CC=CC=N2)C3CCCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azepan-4-yl)-2-methyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Core: Starting with a piperidine derivative, the core structure is often synthesized through cyclization reactions.

    Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyridin-2-ylmethyl Group: This step often involves alkylation reactions using pyridine derivatives.

    Formation of the Carboxamide Group: The final step usually involves the formation of the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(azepan-4-yl)-2-methyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(azepan-4-yl)-2-methyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(azepan-4-yl)-2-methylpiperidine-3-carboxamide: Lacks the pyridin-2-ylmethyl group.

    N-(pyridin-2-ylmethyl)piperidine-3-carboxamide: Lacks the azepan-4-yl group.

    2-methyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide: Lacks the azepan-4-yl group.

Uniqueness

N-(azepan-4-yl)-2-methyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide is unique due to the presence of both the azepane and pyridin-2-ylmethyl groups, which may confer distinct pharmacological properties and interactions with biological targets.

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